![molecular formula C13H15N3O3 B3012775 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide CAS No. 946257-21-2](/img/structure/B3012775.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide" is a derivative of the pyrido[1,2-a]pyrimidinone family, which is known for its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of related pyrido[1,2-a]pyrimidinone derivatives typically involves the reaction of aminopyridines with ethyl cyanoacetate under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl cyanoacetate under high pressures results in the formation of 4-amino-4H-pyrido[1,2-a]pyrimidin-2-ones. These reactions can yield different products depending on the initial structure of the pyridine base and the reaction conditions, such as heating under low vacuum or the presence of an alcoholic solution of HCl for cyclization .
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidinone derivatives is characterized by a fused pyrimidine and pyridine ring system. The crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined to belong to the tetragonal system, which suggests that similar compounds may also exhibit well-defined crystalline structures. Density functional theory (DFT) calculations can be used to compare optimized geometric bond lengths and bond angles with X-ray diffraction values, providing a deeper understanding of the molecular structure .
Chemical Reactions Analysis
The pyrido[1,2-a]pyrimidinone derivatives can undergo various chemical reactions, including cyclization and ring-opening. For example, N-(2-pyridyl)cyanoacetamides can be cyclized into pyrido[1,2-a]pyrimidin-2-ones using an alcoholic solution of HCl. Conversely, the pyrimidine ring can undergo opening during sublimation or heating in DMSO . These reactions are crucial for the synthesis of diverse derivatives with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[1,2-a]pyrimidinone derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups and amide functionalities can affect the compound's solubility, stability, and reactivity. Theoretical calculations, such as those involving HOMO and LUMO energies and molecular electrostatic potential (MEP) surface maps, can provide insights into the electronic properties of these compounds. Additionally, Hirshfeld surface analysis can quantify intermolecular interactions in the crystal structures, which is important for understanding the compound's behavior in the solid state .
The pharmacological properties of these compounds are significant, as demonstrated by the potent histamine H1-receptor antagonistic activity exhibited by a series of N1-(substituted)aryl-5,7-dimethyl-2-(substituted)pyrido(2,3-d)pyrimidin-4(3H)-ones. These compounds were synthesized through a series of cyclo-condensations and showed promising in vitro and in vivo activities, indicating the potential for the compound to also possess biological activities .
科学的研究の応用
Imaging and Diagnostic Applications
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide and its derivatives have been utilized in the field of medical imaging, particularly in positron emission tomography (PET). For instance, the compound DPA-714, a pyrido[1,5-a]pyrimidin-3-yl derivative, has been used for imaging the translocator protein (18 kDa) with PET, indicating its potential in neuroimaging and the study of neurodegenerative diseases (Dollé et al., 2008).
Synthesis of Novel Compounds
Research has also been conducted in the synthesis of novel compounds utilizing pyrido[1,2-a]pyrimidin-3-yl structures for potential therapeutic applications. An example is the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, which have shown significant activity as COX-2 inhibitors and possess analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Anticancer Research
Some pyrido[1,2-a]pyrimidin-3-yl derivatives have been synthesized and shown significant anticancer activity in both in vitro and in vivo models. These compounds represent a promising avenue for the development of new chemotherapeutic agents (Su et al., 1986).
Antimicrobial Applications
The development of antimicrobial agents using pyrido[1,2-a]pyrimidin-3-yl structures is another key area of research. Various derivatives have been synthesized and demonstrated good antibacterial and antifungal activities, comparable to standard drugs (Hossan et al., 2012).
Antifungal Research
Research on antifungal agents has also been a focus, with studies on pyrimidin-2-amine derivatives containing a heterocyclic compound showing effectiveness against certain types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Insecticidal and Antibacterial Potentials
Studies have also delved into the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics synthesized by microwave irradiative cyclocondensation (Deohate & Palaspagar, 2020).
作用機序
While the exact mechanism of action of this compound is not specified in the available literature, similar compounds have been evaluated for their in vitro anti-HIV-1 activity. Molecular docking studies have shown that these compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .
特性
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-4-5-10-14-9(2)12(13(18)16(10)6-8)15-11(17)7-19-3/h4-6H,7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIANNNSRTKNGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)COC)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

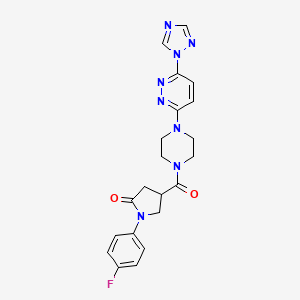
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3012695.png)

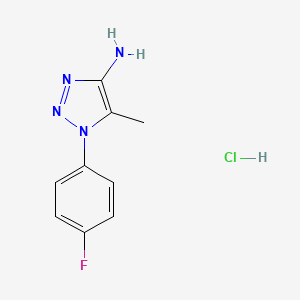
![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3012702.png)
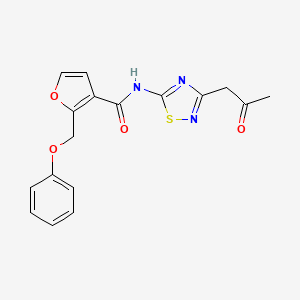

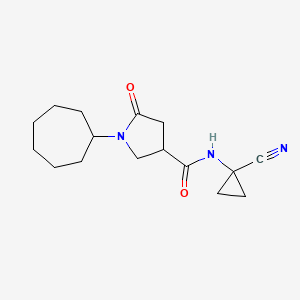

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3012710.png)
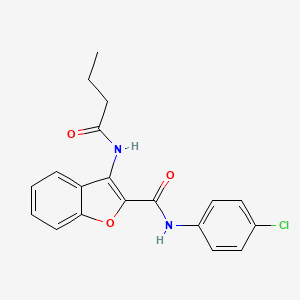
![2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B3012713.png)
![N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3012714.png)
![2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B3012715.png)